molecular formula C15H21NO3 B12109311 2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid

2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid

Cat. No.: B12109311
M. Wt: 263.33 g/mol
InChI Key: PJRWSYZZXONDQJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a piperidine ring and an ethoxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Introduction of the Piperidine Ring: The alcohol is then reacted with piperidine under acidic conditions to form the piperidin-1-yl intermediate.

    Formation of the Acetic Acid Moiety: The intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetic acid: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetic acid: Features a fluorophenyl group in place of the ethoxyphenyl group.

Uniqueness

2-(4-Ethoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C15H21NO3/c1-2-19-13-8-6-12(7-9-13)14(15(17)18)16-10-4-3-5-11-16/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)

InChI Key

PJRWSYZZXONDQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2

Origin of Product

United States

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